

# Technical Guide: Physicochemical Properties of 3-((4-Isopropylbenzyl)oxy)azetidine

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Audience: Researchers, Scientists, and Drug Development Professionals Subject: **3-((4-Isopropylbenzyl)oxy)azetidine** Publication ID: TG-20251110-20530

### **Abstract**

This technical document provides a focused analysis of the molecular weight and related physicochemical properties of **3-((4-Isopropylbenzyl)oxy)azetidine**. The determination of a compound's exact molecular weight is a critical first step in chemical synthesis and drug development, serving as a fundamental parameter for material characterization, reaction stoichiometry, and analytical standard preparation. This guide presents the calculated molecular properties and outlines a standard experimental protocol for their empirical verification.

### **Chemical and Physical Properties**

The molecular formula for **3-((4-Isopropylbenzyl)oxy)azetidine** is C<sub>13</sub>H<sub>19</sub>NO.[1][2] Based on this formula, the molecular weight and elemental composition have been calculated using standard atomic weights.[3][4] These quantitative data are summarized in the table below for clarity and reference.



Parameter	Value	Unit
Molecular Formula	C13H19NO	-
Molar Mass	205.30	g/mol
Elemental Composition	%	
Carbon (C)	76.08	%
Hydrogen (H)	9.33	%
Nitrogen (N)	6.82	%
Oxygen (O)	7.79	%

# Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

To empirically confirm the theoretical molecular weight and determine the elemental composition, High-Resolution Mass Spectrometry (HRMS) is the preferred method. The following protocol provides a standardized workflow.

Objective: To determine the exact mass of **3-((4-Isopropylbenzyl)oxy)azetidine** and confirm its elemental formula.

#### Instrumentation:

- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

#### Materials:

- Sample: **3-((4-Isopropylbenzyl)oxy)azetidine** (1 mg/mL stock solution).
- Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
- Modifier: Formic Acid (0.1% v/v).



• Internal Calibrant: A suitable reference compound with a known m/z value close to the target analyte.

#### Methodology:

- Sample Preparation: Dilute the 1 mg/mL stock solution of the target compound to a final concentration of 1-10 μg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.
- Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the instrument's standard calibration solution to ensure high mass accuracy (< 5 ppm).</li>
- Infusion: Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.
- Ionization: Operate the ESI source in positive ion mode. The protonated molecule [M+H]<sup>+</sup> is the expected primary ion.

Capillary Voltage: 3.5 - 4.5 kV

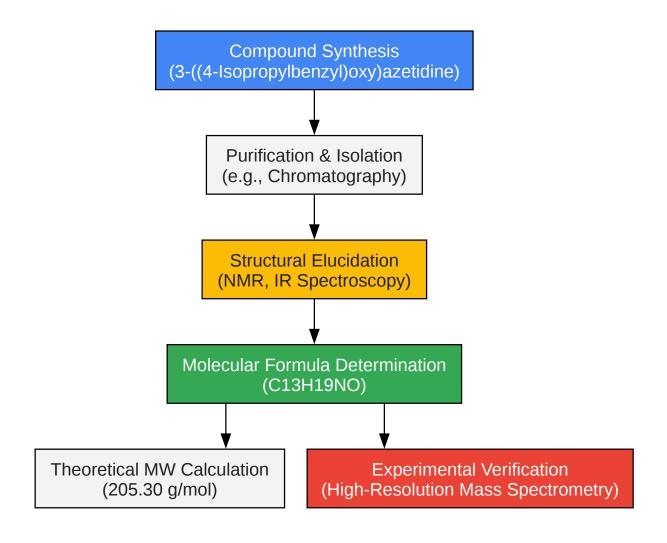
Source Temperature: 100 - 150 °C

- Desolvation Gas (N2): Flow rate and temperature optimized for signal stability.
- Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 150-250) for a duration of 1-2 minutes to obtain a stable signal and high-resolution mass spectrum.
- Data Analysis:
  - Identify the peak corresponding to the [M+H]+ ion.
  - Using the instrument software, calculate the exact mass from the measured m/z value.
  - Input the determined exact mass into a formula calculator to confirm that C<sub>13</sub>H<sub>19</sub>NO is the most plausible elemental composition within the accepted mass accuracy tolerance (e.g., < 5 ppm).</li>



## Visualization of Compound Characterization Workflow

The logical flow from compound synthesis to the final confirmation of its molecular weight is a foundational process in chemical research. The diagram below illustrates this standard workflow.



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### References

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